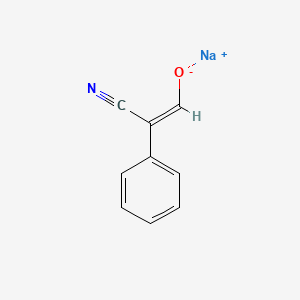
sodium (Z)-2-cyano-2-phenylethenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formyl-2-phenylacetonitrile sodium enolate: is a chemical compound with the molecular formula C9H6NNaO and a molecular weight of 167.14 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes a formyl group, a phenyl group, and a nitrile group, all bonded to a central carbon atom that is also bonded to a sodium enolate.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Natriumsalz des 2-Formyl-2-phenylacetonitril-Enolats beinhaltet typischerweise die Reaktion von 2-Formyl-2-phenylacetonitril mit einer starken Base wie Natriumhydrid oder Natriummethoxid in einem aprotischen Lösungsmittel wie Dimethylsulfoxid (DMSO) oder Tetrahydrofuran (THF). Die Reaktion wird unter einer inerten Atmosphäre, in der Regel Stickstoff oder Argon, durchgeführt, um Nebenreaktionen mit Feuchtigkeit oder Sauerstoff zu verhindern .
Industrielle Produktionsverfahren
Dies beinhaltet die Verwendung größerer Reaktoren, die strikte Kontrolle der Reaktionsbedingungen und die Gewährleistung der Reinheit von Reagenzien und Lösungsmitteln, um hohe Ausbeuten und Reinheit des Endprodukts zu erzielen .
Analyse Chemischer Reaktionen
Reaktionstypen
Natriumsalz des 2-Formyl-2-phenylacetonitril-Enolats durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Nitrilgruppe in primäre Amine oder andere reduzierte Formen umwandeln.
Substitution: Die Enolatform ermöglicht nukleophile Substitutionsreaktionen, bei denen das Enolation als Nukleophil wirkt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Wasserstoffgas (H2) mit einem Palladiumkatalysator werden üblicherweise verwendet.
Substitution: Nukleophile Substitutionsreaktionen verwenden häufig Alkylhalogenide oder Acylchloride als Elektrophile.
Hauptprodukte
Oxidation: Carbonsäuren oder Aldehyde.
Reduktion: Primäre Amine oder Alkohole.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Elektrophil.
Wissenschaftliche Forschungsanwendungen
Natriumsalz des 2-Formyl-2-phenylacetonitril-Enolats hat mehrere Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Der Wirkmechanismus von Natriumsalz des 2-Formyl-2-phenylacetonitril-Enolats beinhaltet seine Fähigkeit, aufgrund des Vorhandenseins des Enolation als Nukleophil zu wirken. Diese nukleophile Eigenschaft ermöglicht es ihm, an verschiedenen chemischen Reaktionen teilzunehmen, wobei stabile Zwischenprodukte und Produkte gebildet werden. Die beteiligten molekularen Ziele und Pfade hängen von der spezifischen Reaktion und der Art des Elektrophils oder anderer Reaktanten ab .
Wirkmechanismus
The mechanism of action of 2-Formyl-2-phenylacetonitrile sodium enolate involves its ability to act as a nucleophile due to the presence of the enolate ion. This nucleophilic character allows it to participate in various chemical reactions, forming stable intermediates and products. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or other reactants .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Formyl-2-phenylacetonitril: Die Stammverbindung ohne die Natriumenolatgruppe.
2-Phenylacetonitril: Fehlt die Formylgruppe.
2-Formylbenzonitril: Enthält eine Formylgruppe und eine Nitrilgruppe, fehlt aber die Phenylacetonitrilstruktur.
Einzigartigkeit
Natriumsalz des 2-Formyl-2-phenylacetonitril-Enolats ist einzigartig durch seine Kombination aus einer Formylgruppe, einer Phenylgruppe und einer Nitrilgruppe zusammen mit dem Natriumenolat. Diese einzigartige Struktur verleiht ihm eine besondere Reaktivität und Stabilität, was es in verschiedenen chemischen und biochemischen Anwendungen wertvoll macht .
Eigenschaften
Molekularformel |
C9H6NNaO |
|---|---|
Molekulargewicht |
167.14 g/mol |
IUPAC-Name |
sodium;(Z)-2-cyano-2-phenylethenolate |
InChI |
InChI=1S/C9H7NO.Na/c10-6-9(7-11)8-4-2-1-3-5-8;/h1-5,7,11H;/q;+1/p-1/b9-7+; |
InChI-Schlüssel |
YNXHBKKAYQSMIY-BXTVWIJMSA-M |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=C/[O-])/C#N.[Na+] |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C[O-])C#N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



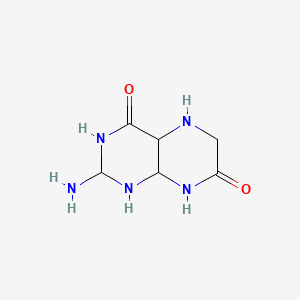
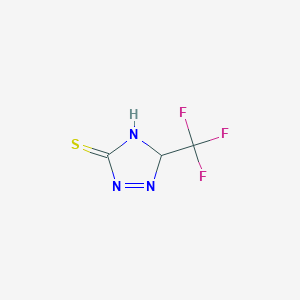
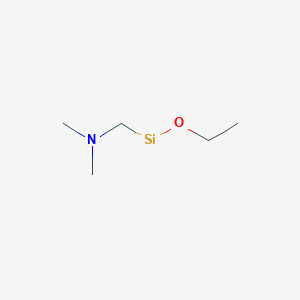
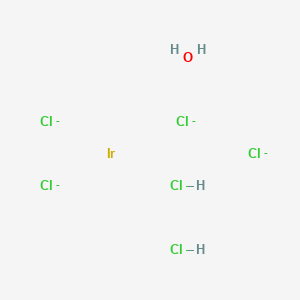
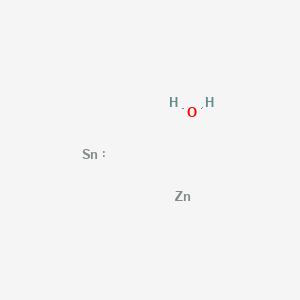
![1-Butyl-3-(3-hydroxypropyl)-8-(3-tricyclo[3.3.1.03,7]nonanyl)purin-3-ium-2,6-dione](/img/structure/B12352407.png)
![1-(1,3-Benzodioxol-5-yl)-2-[(1-methylethyl)amino]-1-propanone,monohydrochloride](/img/structure/B12352412.png)
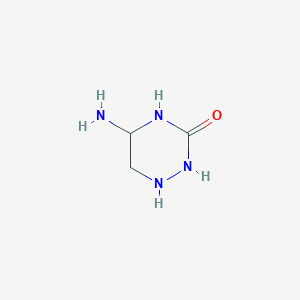

![Pyridine, 2-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]-](/img/structure/B12352431.png)


![Diethoxy-[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]-(triethoxysilylmethyl)silane](/img/structure/B12352456.png)
